3-Bromo-1-methylpyrrolidin-2-one
Overview
Description
3-Bromo-1-methylpyrrolidin-2-one is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a bromine atom and a methyl group attached to a pyrrolidine ring. This compound serves as a building block in organic synthesis, particularly in the creation of various substituted pyrrolidines, which are valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 3-bromo-1-methylpyrrolidin-2-one and its derivatives can be achieved through different synthetic routes. One approach involves the bromoaminocyclization of 1,2-disubstituted olefinic amides catalyzed by amino-thiocarbamate, leading to the formation of 2-substituted 3-bromopyrrolidines . Another method reported the synthesis of 3-bromo-N-methylpyrrole using N-bromosuccinimide and a catalytic amount of PBr3, which provides a pathway to various 3-substituted pyrroles . These methods highlight the versatility and accessibility of substituted pyrrolidines and pyrroles through the introduction of bromine atoms into the molecular structure.
Molecular Structure Analysis
The molecular structure of 3-bromo-1-methylpyrrolidin-2-one derivatives can be analyzed through various techniques, including X-ray crystallography. For instance, the structure of 2-(N,N-dimethylaminomethylene) derivative, a related compound, was determined by X-ray crystallographic analysis . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
3-Bromo-1-methylpyrrolidin-2-one can undergo various chemical reactions due to the presence of reactive sites in its structure. For example, the pyrrolidine products synthesized from bromoaminocyclization can be converted into other useful building blocks, such as dihydropyrroles and 2-substituted pyrrolidines . Additionally, the compound's reactivity can be harnessed in fragment-based drug design, where it can be elaborated into more complex molecules that mimic the acetamide binding motif in bromodomains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1-methylpyrrolidin-2-one and its derivatives are influenced by the presence of the bromine atom and the pyrrolidine ring. These properties include solubility, boiling and melting points, and reactivity towards other chemical species. The introduction of bromine can increase the compound's molecular weight and influence its lipophilicity, which is important for its application in drug design and synthesis of complex organic molecules .
Scientific Research Applications
Antimicrobial Activity
3-Bromo-1-methylpyrrolidin-2-one has shown promise in antimicrobial research. The synthesis of novel succinimide derivatives, including a bromo derivative, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a fungicide (Cvetković et al., 2019).
Organic Synthesis
This compound is also valuable in organic synthesis. The N-methylpyrrolidin-2-one hydrotribromide complex, closely related to 3-Bromo-1-methylpyrrolidin-2-one, has been used for selective α,α-dibromination of carbonyl compounds and in synthesis of substituted 2-bromo-1-naphtols (Bekaert et al., 2005). It is also noted for its environmentally friendly character and broad applicability in different bromination reactions (Jain & Sain, 2010).
Corrosion Inhibition
In the field of materials science, derivatives of 3-Bromo-1-methylpyrrolidin-2-one have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating significant efficiency (Hegazy et al., 2016).
Antipsychotic Research
In pharmaceutical research, derivatives of 3-Bromo-1-methylpyrrolidin-2-one have been explored for their potential as antipsychotic agents. A study on the synthesis of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybcnzaimides, which used the compound in the process, demonstrated its potential in developing new medications (Högberg et al., 1990).
Synthetic Chemistry Applications
3-Bromo-1-methylpyrrolidin-2-one plays a role in the synthesis of various organic compounds. Its derivatives have been used in the preparation of cyclic amines and pyrroles, indicating its versatility in synthetic applications (Dvornikova & Kamieńska‐Trela, 2002).
Safety And Hazards
properties
IUPAC Name |
3-bromo-1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFDSZJZQBYUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457899 | |
Record name | 3-Bromo-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methylpyrrolidin-2-one | |
CAS RN |
33693-57-1 | |
Record name | 3-Bromo-1-methyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33693-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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